1-Heptadecanol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
heptadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQYKNQRPGWPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051460 | |
| Record name | Heptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline lump; [Alfa Aesar MSDS] | |
| Record name | 1-Heptadecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000261 [mmHg] | |
| Record name | 1-Heptadecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1454-85-9, 52783-44-5 | |
| Record name | 1-Heptadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanol (mixed primary isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052783445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Heptadecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEPTADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3IL85TMCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Solid State of 1-Heptadecanol: A Technical Guide to its Crystalline Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical solid-state properties of 1-heptadecanol, a long-chain fatty alcohol. A thorough understanding of its crystalline structure and polymorphic behavior is paramount for applications in pharmaceuticals, materials science, and drug delivery, where these characteristics can significantly influence bioavailability, stability, and manufacturability.
Introduction to the Polymorphism of this compound
This compound (C₁₇H₃₆O) exhibits polymorphism, the ability to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. For odd-numbered long-chain n-alkanols like this compound, the most stable form at ambient temperature is the β-polymorph.[1][2][3] This form undergoes a solid-state transformation to a higher temperature, less ordered "rotator" phase before melting.[1][2][4] The specific polymorphic form can be influenced by factors such as the cooling rate from the melt and the presence of impurities.
Crystalline Structure of this compound Polymorphs
The stable room-temperature form of this compound is the monoclinic β-form.[1] Upon heating, it transitions to a monoclinic rotator phase, designated as R'IV.[1][2]
Quantitative Crystallographic Data
The crystallographic parameters for the β-form of this compound have been determined through X-ray powder diffraction studies. These quantitative data are summarized in the table below.
| Parameter | β-Polymorph |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.031(3) |
| b (Å) | 7.403(3) |
| c (Å) | 94.52(4) |
| β (°) | 115.38(3) |
| Molecules per Unit Cell (Z) | 8 |
| Data obtained at 298 K. |
Thermodynamic Properties and Phase Transitions
The transitions between the different solid phases and the melt are characterized by specific temperatures and enthalpy changes. These thermodynamic parameters are crucial for understanding the stability relationships between the polymorphs and for process development.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| β → R'IV (Solid-Solid) | ~50.05 | Not explicitly stated |
| Melting (R'IV → Liquid) | ~53.45 - 54.0 | 37.0 |
| Total Fusion (β → Liquid) | 63.06 | |
| Note: The total enthalpy of fusion includes the solid-solid transition. |
Experimental Protocols for Polymorph Characterization
The investigation of this compound's polymorphism relies on a combination of thermo-analytical and spectroscopic techniques.
X-ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for identifying crystalline phases and determining their structural properties.
-
Sample Preparation : The this compound sample is finely ground to ensure a random orientation of the crystallites. The powder is then carefully packed into a sample holder. For temperature-dependent studies, the sample can be loaded into a capillary tube.
-
Instrumentation : A high-resolution diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used. For non-ambient studies, the diffractometer is fitted with a temperature-controlled stage.
-
Data Collection : The diffraction pattern is recorded over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a sufficient counting time per step to ensure good signal-to-noise ratio. For temperature-dependent measurements, diffraction patterns are collected at various temperatures as the sample is heated or cooled at a controlled rate (e.g., 5 °C/min).
-
Data Analysis : The resulting diffraction pattern is analyzed to identify the positions and intensities of the Bragg peaks. These are then compared with reference patterns from crystallographic databases or from previously identified polymorphs to determine the crystalline form(s) present in the sample. The unit cell parameters can be refined from the peak positions using appropriate software.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with phase transitions as a function of temperature.
-
Sample Preparation : A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation : A calibrated differential scanning calorimeter is used. The calibration is typically performed with indium for temperature and enthalpy.
-
Data Collection : The sample and reference pans are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 2, 5, or 10 °C/min) to a temperature above its melting point, followed by a controlled cooling ramp, and a second heating cycle. A nitrogen purge is used to maintain an inert atmosphere.
-
Data Analysis : The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting and solid-solid transitions, appear as peaks. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for detecting differences in the molecular environment and intermolecular interactions, such as hydrogen bonding, between different polymorphic forms.
-
Sample Preparation : A small amount of the this compound powder is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, for attenuated total reflectance (ATR)-IR, the powder can be placed directly on the ATR crystal.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Collection : The IR spectrum is recorded over the mid-IR range (typically 4000 to 400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis : The spectra of different samples are compared, paying close attention to regions corresponding to O-H stretching (around 3300 cm⁻¹) and C-H stretching and bending vibrations. Shifts in peak positions, changes in peak shapes, or the appearance of new peaks can indicate the presence of different polymorphic forms due to variations in hydrogen bonding and molecular packing.
Visualizing Polymorphic Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the study of this compound polymorphism.
References
The Solubility Profile of 1-Heptadecanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-Heptadecanol, a long-chain saturated fatty alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical formulations, cosmetic preparations, and various industrial processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical diagrams to illustrate key concepts and workflows.
Core Concepts in Solubility
This compound (C₁₇H₃₆O) is a white, crystalline solid at room temperature with a melting point of approximately 53-56°C. Its molecular structure consists of a long, nonpolar seventeen-carbon alkyl chain and a polar hydroxyl (-OH) group. This amphiphilic nature governs its solubility behavior. The principle of "like dissolves like" is paramount; the long hydrophobic chain favors solubility in nonpolar organic solvents, while the hydroxyl group allows for some interaction with polar solvents through hydrogen bonding.[1] However, the dominance of the long alkyl chain results in very low solubility in highly polar solvents like water.[2]
Quantitative Solubility Data for this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. It is important to note that precise, quantitative data for this compound across a wide array of solvents is not extensively published. The information has been compiled from various chemical suppliers and databases.
| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Notes | Citation |
| Chlorinated Solvents | ||||||
| Chloroform | CHCl₃ | Nonpolar | 50 mg/mL | Not Specified | Soluble, clear, colorless solution. | [3][4] |
| Trichloromethane | CHCl₃ | Nonpolar | Miscible | Not Specified | [5] | |
| Alcohols | ||||||
| Ethanol | C₂H₅OH | Polar | Miscible / "soluble 100 mL/mL" | Not Specified | The term "soluble 100 mL/mL" likely indicates miscibility. | [5] |
| Methanol | CH₃OH | Polar | Good solubility / Almost transparent in hot methanol | Not Specified | Qualitative data suggests good solubility, especially when heated. | [6][7] |
| Aprotic Solvents | ||||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 5 mg/mL | 60 | Requires ultrasonication and heating to achieve this concentration. | |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble when hot | Not Specified | Used for recrystallization, implying lower solubility when cold. | [8] |
| Ethers | ||||||
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible | Not Specified | [5] | |
| Aqueous Solvents | ||||||
| Water | H₂O | Highly Polar | 0.008 - 0.047 mg/L | 25 | Very sparingly soluble. Different experimental and estimated values reported. | [2][9] |
Experimental Protocol for Determining the Solubility of this compound
This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a synthesized representation of standard laboratory practices for solubility assessment of solid compounds.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature water bath or incubator
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or gravimetric analysis)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator set to the desired experimental temperature.
-
Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Agitation can be achieved using a vortex mixer at regular intervals or continuous stirring with a magnetic stirrer.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess, undissolved solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature precipitation of the solute.
-
Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the volumetric flask containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once all the solvent has been removed, reweigh the flask containing the dried this compound residue.
-
Calculate the solubility based on the mass of the residue and the initial volume of the supernatant.
-
-
Chromatographic Method (GC-FID or HPLC):
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using the appropriate chromatographic method.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L, and always report the temperature at which the measurement was made.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step process for the experimental determination of this compound solubility.
Factors Influencing the Solubility of this compound
The solubility of this compound is a balance of several molecular and environmental factors, as depicted in the diagram below.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound 98 1454-85-9 [sigmaaldrich.com]
- 4. 1454-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. nbinno.com [nbinno.com]
- 7. This compound 1454-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 1454-85-9 [chemicalbook.com]
- 9. This compound, 1454-85-9 [thegoodscentscompany.com]
1-Heptadecanol: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for 1-Heptadecanol, a long-chain saturated fatty alcohol. The content herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, ensuring personal safety and procedural integrity. This document collates data from safety data sheets, toxicological assessments of structurally related compounds, and established experimental protocols.
Chemical and Physical Properties
This compound is a white, waxy solid at room temperature.[1][2] Its physical and chemical characteristics are crucial for understanding its behavior in a laboratory setting and for planning experiments. A summary of these properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₆O | [1][3][4][5] |
| Molecular Weight | 256.46 g/mol | [3][4][5][6] |
| CAS Number | 1454-85-9 | [1][3][4][6] |
| Appearance | White crystalline powder or solid | [1][2][6][7] |
| Melting Point | 51-56 °C (124-133 °F) | [1][2][4][5][6][7] |
| Boiling Point | 308-309 °C (586-588 °F) at 760 mmHg | [2][4][6] |
| Flash Point | 154 °C (309 °F) | [2][5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and chloroform.[1][5] | [1][5] |
| Vapor Pressure | < 0.01 mmHg at 20 °C | [6] |
| Stability | Stable under normal conditions.[4][6][7] | [4][6][7] |
Hazard Identification and Toxicological Profile
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous.[6] However, some safety data sheets indicate that it may cause skin, eye, and respiratory irritation.[8] The toxicological properties have not been fully investigated.[6][9]
Long-chain fatty alcohols are generally considered to have low acute toxicity.[1] The irritation potential of fatty alcohols is dependent on their chain length; alcohols with a chain length of C18 and above are generally considered non-irritating.[1] As a C17 alcohol, this compound is predicted to be at most a mild irritant. Studies on similar long-chain alcohols, such as stearyl alcohol (C18), show minimal to mild skin and eye irritation in animal studies and a very low potential for skin irritation and sensitization in clinical tests.[10]
Signaling Pathways: There is currently no scientific evidence to suggest that this compound significantly interacts with or modulates major cellular signaling pathways at typical laboratory exposure levels. Its low reactivity and classification as a non-hazardous substance are consistent with a lack of significant biological signaling effects.
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid generating dust.[10]
-
Wash hands thoroughly after handling.[11]
Storage:
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.
| Control | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A fume hood may be necessary for procedures that could generate dust or aerosols.[11][12] |
| Eye/Face Protection | Wear chemical safety goggles or glasses.[6][11] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[6][11] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[6][11] |
First-Aid Measures
In the event of exposure, prompt and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][11] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[6][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6][11] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6][14]
-
Specific Hazards: Emits carbon monoxide and carbon dioxide when heated to decomposition.[6][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10][11]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment.[6][10]
-
Containment and Cleanup: Sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[6][10][14]
-
Environmental Precautions: Do not let the product enter drains.[6]
References
- 1. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mbresearch.com [mbresearch.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. cir-safety.org [cir-safety.org]
- 11. criver.com [criver.com]
- 12. In Vitro Testing: What, how and why Used in the Cosmetics Industry? [onlytrainings.com]
- 13. cir-safety.org [cir-safety.org]
- 14. OECD 493 : In Vitro Skin Irritation Test - Analytice [analytice.com]
Methodological & Application
Application Notes and Protocols for the Use of Heptadecanoyl-Based Internal Standards in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics aims to accurately measure the abundance of lipid species within a biological system. A significant challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis. The use of internal standards is crucial for correcting these variations and ensuring accurate and reproducible quantification. Heptadecanoic acid (C17:0), a 17-carbon saturated fatty acid, and its derivatives are widely used as internal standards in lipidomics because they are naturally absent or present in very low abundance in most biological samples. This document provides detailed application notes and protocols for the effective use of heptadecanoyl-based internal standards in lipidomics workflows.
Principle of Internal Standardization
Internal standards are compounds that are chemically similar to the analytes of interest but are exogenously added to the sample in a known quantity before sample processing. They co-elute with the analytes and experience similar extraction efficiencies and ionization responses. By comparing the signal of the endogenous lipid to the signal of the corresponding internal standard, accurate quantification can be achieved, correcting for sample loss and analytical variability.
1-Heptadecanol as a Substrate in Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-heptadecanol as a substrate in various enzymatic reactions. This compound (CH₃(CH₂)₁₆OH), a saturated 17-carbon fatty alcohol, serves as a substrate for several classes of enzymes, offering a valuable tool for biochemical research and drug development. Its metabolism is of interest in understanding lipid signaling and the processing of long-chain fatty alcohols.
Overview of Enzymatic Reactions Involving this compound
This compound can be enzymatically modified by several key enzyme families, primarily through oxidation and esterification. The principal enzymes involved are:
-
Long-Chain Alcohol Oxidases (LCAO) / Fatty Alcohol Oxidases (FAO): These enzymes catalyze the oxidation of this compound to its corresponding aldehyde, heptadecanal, typically using molecular oxygen as an electron acceptor.
-
Cytochrome P450 Monooxygenases (CYPs): Members of the CYP4 family are known to hydroxylate fatty acids and fatty alcohols. In the case of this compound, this can lead to the formation of hydroxylated derivatives.
-
Lipases: These enzymes are widely used in biotechnology to catalyze the esterification of fatty alcohols with fatty acids, producing wax esters. This reaction is often carried out in non-aqueous media to favor synthesis over hydrolysis.
The metabolic products of these reactions, such as heptadecanal and heptadecanoic acid (after further oxidation of the aldehyde), may play roles in cellular signaling pathways, although specific pathways involving these odd-chain lipids are still an active area of research.
Quantitative Data Summary
While specific kinetic data for this compound is limited in the literature, the following tables summarize typical substrate specificities and kinetic parameters for the relevant enzyme classes acting on long-chain fatty alcohols. This data provides a basis for experimental design.
Table 1: Substrate Specificity of Long-Chain Alcohol Oxidases
| Enzyme Source | Substrate Range | Optimal Substrate | Reference |
| Candida tropicalis | C10-C16 | Dodecan-1-ol | [1][2] |
| Aspergillus flavipes | C8-C18 | Decanol |
Table 2: Michaelis-Menten Constants for Lipase-Catalyzed Esterification of Long-Chain Alcohols
| Lipase Source | Acyl Donor | Alcohol Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Rhizomucor miehei (immobilized) | Isovaleric Acid | Ethanol | 0.256 | - | [3] |
| Surfactant-coated lipase | Lauric Acid | Dodecyl alcohol | - | - | [1] |
Note: Specific kinetic data for this compound was not available in the reviewed literature. The provided data is for similar long-chain alcohol substrates and should be used as a reference for assay development.
Signaling Pathways
The metabolic products of this compound, such as heptadecanal and its further oxidized product, heptadecanoic acid, can be incorporated into various lipid metabolic and signaling pathways. While direct evidence for this compound metabolites in specific signaling cascades is an emerging area of research, it is hypothesized that they may influence pathways regulated by lipid metabolites.
Hypothesized metabolic fate of this compound and its potential entry into signaling pathways.
Experimental Protocols
The following are detailed protocols for assaying the enzymatic conversion of this compound. These are generalized methods and may require optimization for specific enzymes and experimental conditions.
Protocol 1: Oxidation of this compound by Long-Chain Alcohol Oxidase (LCAO)
This protocol is based on the colorimetric detection of hydrogen peroxide, a byproduct of the LCAO reaction, using a coupled reaction with horseradish peroxidase (HRP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Materials:
-
This compound
-
Long-Chain Alcohol Oxidase (e.g., from Candida sp.)
-
Horseradish Peroxidase (HRP)
-
ABTS
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Triton X-100 or other suitable detergent
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like ethanol or DMSO. Due to its low aqueous solubility, a detergent is required in the reaction mixture.
-
Reagent Preparation:
-
Prepare a fresh solution of ABTS (e.g., 10 mM) in water.
-
Prepare a stock solution of HRP (e.g., 1 mg/mL) in phosphate buffer.
-
-
Reaction Mixture Preparation (per well):
-
150 µL of 50 mM potassium phosphate buffer (pH 7.5) containing 0.1% (v/v) Triton X-100.
-
10 µL of ABTS solution (final concentration ~0.5 mM).
-
5 µL of HRP solution.
-
10 µL of this compound stock solution (final concentration will vary for kinetic studies, e.g., 50-500 µM).
-
-
Enzyme Addition and Measurement:
-
Pre-incubate the microplate with the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of LCAO enzyme solution.
-
Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of ABTS oxidation is proportional to the rate of hydrogen peroxide production.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Use the molar extinction coefficient of oxidized ABTS (ε₄₀₅ = 36,800 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.
-
For kinetic analysis, vary the concentration of this compound and plot V₀ versus substrate concentration to determine Kₘ and Vₘₐₓ using Michaelis-Menten kinetics.[4]
-
Experimental workflow for the LCAO-catalyzed oxidation of this compound.
Protocol 2: Hydroxylation of this compound by Cytochrome P450
This protocol describes a method to assess the hydroxylation of this compound by a reconstituted cytochrome P450 system. The reaction is monitored by the consumption of NADPH at 340 nm.
Materials:
-
This compound
-
Cytochrome P450 enzyme (e.g., from a CYP4 family)
-
Cytochrome P450 reductase
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture Preparation:
-
In a microplate well or cuvette, combine:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl₂ (to a final concentration of 10 mM)
-
Cytochrome P450 reductase (e.g., 0.1-1 µM)
-
Cytochrome P450 enzyme (e.g., 0.1-1 µM)
-
This compound from the stock solution to achieve the desired final concentration.
-
-
-
Reaction Initiation and Measurement:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).
-
Perform control experiments without this compound to measure the background rate of NADPH oxidation (uncoupled reaction).
-
Subtract the background rate from the rate in the presence of the substrate to determine the substrate-dependent NADPH consumption rate.
-
To determine kinetic parameters, vary the concentration of this compound.
-
Experimental workflow for the CYP450-catalyzed hydroxylation of this compound.
Protocol 3: Lipase-Catalyzed Esterification of this compound
This protocol describes the synthesis of a wax ester from this compound and a fatty acid using an immobilized lipase in an organic solvent. The progress of the reaction can be monitored by measuring the decrease in the concentration of the fatty acid by titration.[5]
Materials:
-
This compound
-
A long-chain fatty acid (e.g., palmitic acid)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., hexane or toluene)
-
Molecular sieves (optional, to remove water)
-
Standard solution of NaOH in ethanol (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound and the fatty acid in the organic solvent (e.g., to a concentration of 100 mM each).
-
Add the immobilized lipase (e.g., 10% w/v).
-
If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards ester synthesis.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a suitable temperature (e.g., 40-60°C) with constant stirring.
-
-
Monitoring the Reaction:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot in an ethanol/ether mixture.
-
Titrate the remaining fatty acid with the standardized ethanolic NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Calculate the percentage conversion of the fatty acid over time.
-
For kinetic studies, vary the initial concentrations of this compound and the fatty acid and determine the initial reaction rates.
-
The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, which can be used to model the reaction rates.[1][6]
-
Experimental workflow for the lipase-catalyzed esterification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 1-Heptadecanol-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of drug delivery systems utilizing 1-Heptadecanol. This compound is a long-chain saturated fatty alcohol (C17H36O) that exists as a white, waxy solid at room and body temperature, making it an excellent candidate as a core lipid matrix for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][3] Its biocompatibility and ability to act as a stabilizer and solubilizer are advantageous for enhancing the bioavailability of therapeutic agents.[1][2]
Lipid-based drug delivery systems are increasingly vital for improving the therapeutic efficacy of both lipophilic and hydrophilic drugs.[4][5] They offer numerous benefits, including enhanced solubility, improved stability, controlled release, and the potential for targeted delivery.[5][6]
Application Note 1: Formulation of this compound Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the drug is encapsulated within a solid lipid core. The use of this compound provides a stable, solid matrix that allows for the controlled release of the encapsulated drug.[6][7]
Experimental Workflow: SLN Formulation by Hot High-Pressure Homogenization (HPH)
Caption: Workflow for this compound SLN formulation.
Protocol: Hot High-Pressure Homogenization (HPH)
This method avoids the use of organic solvents and is suitable for scaling up production.[7]
1. Preparation of Lipid Phase: a. Weigh the required amounts of this compound and the lipophilic drug. b. Heat the this compound in a beaker to approximately 5-10°C above its melting point (Melting Point: 53-56°C).[1] c. Once melted, add the drug to the molten lipid and stir until a clear, homogenous solution is formed.
2. Preparation of Aqueous Phase: a. In a separate beaker, heat purified water containing a suitable surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase. b. Stir until the surfactant is fully dissolved.
3. Formation of Pre-emulsion: a. Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax®) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.
4. High-Pressure Homogenization: a. Immediately pass the hot pre-emulsion through a high-pressure homogenizer. b. Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
5. Cooling and Solidification: a. Cool the resulting nanoemulsion down to room temperature or in an ice bath. b. The cooling process causes the lipid to recrystallize, forming solid lipid nanoparticles (SLNs) dispersed in the aqueous phase.
6. Storage: a. Store the final SLN suspension at 4°C.
Application Note 2: Formulation of this compound Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid (oil) into the solid lipid matrix.[8] This creates a less-ordered crystalline structure, which increases drug loading capacity and reduces potential drug expulsion during storage compared to SLNs.[8][9]
Experimental Workflow: NLC Formulation by Ultrasonication
Caption: Workflow for this compound NLC formulation.
Protocol: High-Speed Homogenization/Ultrasonication
This method is commonly used at the laboratory scale for rapid formulation screening.[7]
1. Preparation of Lipid Phase: a. Weigh the required amounts of this compound (solid lipid), a liquid lipid (e.g., oleic acid, medium-chain triglycerides), and the drug. A typical solid-to-liquid lipid ratio is 70:30 to 90:10. b. Heat the lipid mixture to 5-10°C above the melting point of this compound. c. Add the drug to the molten lipid mixture and stir until fully dissolved.
2. Preparation of Aqueous Phase: a. Prepare the aqueous phase by dissolving the surfactant(s) (e.g., a combination of Tween 80 and Span 80) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.
3. Emulsification: a. Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring with a high-speed homogenizer or a magnetic stirrer. b. Immediately subject the mixture to high-energy ultrasonication using a probe sonicator for 3-15 minutes. The sonication process should be performed in a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent excessive heating.
4. Cooling and Solidification: a. Place the resulting hot nanoemulsion in an ice bath while stirring gently. b. Rapid cooling facilitates the precipitation of the lipid nanoparticles, forming a stable NLC suspension.
5. Storage: a. Store the final NLC suspension in a sealed vial at 4°C.
Application Note 3: Physicochemical Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the formulated nanoparticles.[10][11][12] Key parameters include particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.[13]
Table 1: Typical Formulation Parameters and Expected Outcomes
| Parameter | Formulation | Typical Value/Range | Significance |
| Particle Size (Z-average) | SLN / NLC | 100 - 300 nm | Affects stability, cellular uptake, and biodistribution. |
| Polydispersity Index (PDI) | SLN / NLC | < 0.3 | Indicates the homogeneity of the particle size distribution. |
| Zeta Potential | SLN / NLC | -15 to -30 mV (or > |±20| mV) | Predicts the long-term physical stability against aggregation. |
| Drug Loading (DL %) | SLN | 1 - 5% | The mass percentage of drug relative to the total nanoparticle weight.[14] |
| Drug Loading (DL %) | NLC | 5 - 15% | NLCs generally have higher loading capacity than SLNs.[8] |
| Encapsulation Efficiency (EE %) | SLN / NLC | > 70% | Percentage of the initial drug amount successfully entrapped in the nanoparticles.[14][] |
Protocol 1: Particle Size, PDI, and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
1. Sample Preparation: a. Dilute the nanoparticle suspension (e.g., 1:100 v/v) with purified water or an appropriate buffer to achieve a suitable particle count rate. b. For zeta potential measurement, dilution should be done with 10 mM NaCl solution or a similar low-molarity buffer to ensure proper conductivity.
2. Measurement: a. Equilibrate the instrument to 25°C. b. Transfer the diluted sample to the appropriate cuvette (disposable polystyrene for size, specific folded capillary cell for zeta potential). c. Perform the measurement according to the instrument's standard operating procedure. For DLS, data is typically collected at a scattering angle of 90° or 173°. d. Analyze the correlation function to obtain the Z-average diameter and the PDI. e. For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Helmholtz-Smoluchowski equation.
3. Data Analysis: a. Record the Z-average diameter (nm), PDI, and zeta potential (mV). b. Perform measurements in triplicate for each sample and report the mean ± standard deviation.
Protocol 2: Encapsulation Efficiency (EE %) and Drug Loading (DL %)
This protocol involves separating the unencapsulated ("free") drug from the nanoparticles and then quantifying the drug in each fraction.
1. Separation of Free Drug: a. Place a known volume of the nanoparticle suspension (e.g., 1 mL) into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles while allowing the free drug to pass through). b. Centrifuge at a high speed (e.g., 10,000 x g) for 15-30 minutes. c. Collect the filtrate, which contains the unencapsulated drug.
2. Drug Quantification: a. Quantify the amount of drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. b. Prepare a calibration curve using standard solutions of the drug to determine the concentration.
3. Calculation: a. Encapsulation Efficiency (EE %):
- EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[14] b. Drug Loading (DL %):
- First, determine the weight of the nanoparticles. This can be done by lyophilizing a known volume of the suspension and weighing the resulting powder.
- DL (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100[14]
Application Note 4: Cellular Uptake and Mechanism of Action
This compound-based nanoparticles are typically internalized by cells through endocytotic pathways. Once inside the cell, the drug is released from the lipid matrix into the cytoplasm, where it can reach its molecular target. The delivery system itself is generally biocompatible and biodegradable.[4]
Logical Pathway: From Nanoparticle to Cellular Action
The diagram below illustrates a generalized pathway where an NLC carrying a kinase inhibitor is taken up by a cancer cell, leading to the inhibition of a pro-survival signaling cascade.
Caption: Generalized signaling pathway inhibited by a drug from an NLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 10. Critical In Vitro Characterization Methods of Lipid-Based Formulations for Oral Delivery: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ドラッグデリバリー研究における基礎知識 [sigmaaldrich.com]
Application Notes and Protocols for the Formulation of Topical Creams with 1-Heptadecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Heptadecanol (also known as heptadecyl alcohol) is a saturated, long-chain fatty alcohol (C17H36O) that serves as a versatile excipient in the formulation of topical drug delivery systems.[1][2] Its properties as an emollient, thickener, emulsion stabilizer, and co-emulsifier make it a valuable component in creams and lotions, contributing to the final product's texture, viscosity, and stability.[1][3] Furthermore, as a fatty alcohol, it can play a role in modulating the skin barrier, a critical consideration for dermal and transdermal drug delivery. This document provides detailed application notes and protocols for the formulation and characterization of topical creams incorporating this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development. It is a white, waxy solid at room temperature, a characteristic that contributes to its viscosity-building properties in emulsions.[1][4][5] It is practically insoluble in water but soluble in organic solvents such as alcohols and oils.[6][7][8]
| Property | Value | References |
| Chemical Formula | C₁₇H₃₆O | [1][2][5][9][10] |
| Molecular Weight | 256.47 g/mol | [1][2][8][9] |
| CAS Number | 1454-85-9 | [1][2][5][9][10] |
| Appearance | White to light yellow powder or crystalline solid | [1][6][10] |
| Melting Point | 53-56 °C | [1][3][4][5][6][7][8] |
| Boiling Point | 308-310 °C | [1][3][4][5][7] |
| Solubility | Insoluble in water; Soluble in alcohol, chloroform, and oils | [6][7][8][9] |
| LogP (o/w) | ~7.8 | [9] |
Formulation of a Representative Oil-in-Water (O/W) Cream
This compound is typically used as a co-emulsifier and thickening agent in oil-in-water (O/W) emulsions. Its concentration can be adjusted to achieve the desired viscosity and texture, generally ranging from 1% to 10% w/w.[11] Fatty alcohols like this compound are incorporated into the oil phase of the formulation. The following table provides a representative base formulation for a topical O/W cream.
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound | Thickener, Stabilizer, Emollient | 2.0 - 8.0 |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 10.0 - 20.0 | |
| Primary Emulsifier (e.g., Polysorbate 60) | O/W Emulsifier | 2.0 - 5.0 | |
| Co-emulsifier (e.g., Sorbitan Monostearate) | W/O Emulsifier, Stabilizer | 1.0 - 3.0 | |
| Water Phase | Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 10.0 | |
| Preservative (e.g., Phenoxyethanol) | Preservative | 0.5 - 1.0 | |
| pH Adjuster (e.g., Citric Acid/Sodium Citrate) | pH Buffer | As needed | |
| Cool-Down Phase | Active Pharmaceutical Ingredient (API) | Active Ingredient | As per therapeutic need |
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Cream
This protocol describes a standard lab-scale method for preparing an O/W cream using this compound.
Materials and Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle with magnetic stirring
-
Overhead stirrer or homogenizer (e.g., Silverson, Ultra-Turrax)
-
Weighing balance
-
Thermometer
-
pH meter
Procedure:
-
Oil Phase Preparation: In a heat-resistant beaker, combine all oil phase ingredients, including this compound, Caprylic/Capric Triglyceride, and the emulsifiers.
-
Water Phase Preparation: In a separate beaker, combine the purified water, glycerin, and any other water-soluble components.
-
Heating: Heat both the oil phase and water phase separately to 70-75°C.[12] Stir both phases gently until all components are melted and uniformly mixed. The temperature should be above the melting point of all solid ingredients, particularly this compound.
-
Emulsification: Once both phases are at 70-75°C, slowly add the water phase to the oil phase while stirring with a homogenizer at a moderate speed. Increase the homogenization speed and mix for 5-10 minutes to form a coarse emulsion.
-
Cooling: Remove the emulsion from the heat and continue stirring gently with an overhead stirrer as it cools.
-
Addition of Cool-Down Phase Ingredients: When the emulsion has cooled to below 40°C, add the preservative, any heat-sensitive active ingredients, and fragrance, if applicable. Mix until uniform.
-
pH Adjustment: Check the pH of the final cream and adjust if necessary using a suitable pH adjuster to the desired range for skin compatibility (typically pH 4.5-6.5).
-
Final Mixing and Storage: Mix the cream for a final 5-10 minutes to ensure homogeneity. Transfer the cream to appropriate containers and store at room temperature.
Caption: Workflow for O/W Cream Formulation.
Protocol 2: Characterization of Cream Formulations
1. Viscosity Measurement:
-
Instrument: Brookfield viscometer or a rheometer.
-
Method: Measure the viscosity of the cream at a controlled temperature (e.g., 25°C). For a simple reading, use a viscometer with an appropriate spindle (e.g., T-bar) at a set rotation speed. For more detailed analysis, use a rheometer to determine the flow behavior (e.g., shear-thinning properties) by measuring viscosity over a range of shear rates.[7]
2. Globule Size Analysis:
-
Instrument: Laser diffraction particle size analyzer or light microscope with a calibrated eyepiece.
-
Method: Dilute a small sample of the cream in deionized water or an appropriate solvent to avoid multiple scattering effects. Analyze the particle size distribution to determine the mean globule size and polydispersity index. This is crucial for assessing emulsion stability, as an increase in globule size over time indicates coalescence.
3. pH Measurement:
-
Instrument: Calibrated pH meter.
-
Method: Disperse 1-5 grams of the cream in 20-50 mL of purified water. Measure the pH of the resulting dispersion at a controlled temperature.
4. Stability Testing:
-
Objective: To ensure the cream maintains its physical, chemical, and microbiological integrity under various storage conditions.
-
Methods:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C and 45°C) for a period of 1-3 months.[1][2] This helps predict long-term stability more quickly.
-
Real-Time Stability: Store samples under normal conditions (e.g., 25°C/60% RH) for the intended shelf-life of the product (e.g., 12, 24, or 36 months).[1][13]
-
Freeze-Thaw Cycling: Subject the product to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[2][13] This tests the emulsion's resistance to extreme temperature fluctuations.
-
Centrifugation Test: Centrifuge the cream (e.g., at 3000 rpm for 30 minutes) to accelerate phase separation (creaming or coalescence).[2]
-
-
Parameters to Evaluate: During stability testing, monitor changes in appearance, color, odor, pH, viscosity, and globule size.
Quantitative Data from a Representative Study
The following table summarizes characterization data from a study evaluating O/W creams formulated with different fatty alcohols. While this compound (C17) was not specifically tested, the data for Cetyl (C16) and Stearyl (C18) alcohols provide a relevant benchmark for expected performance.
| Fatty Alcohol Used | pH | d₅₀ (Median Globule Size, µm) | Viscosity (at 0.01 s⁻¹, Pa·s) |
| Cetyl Alcohol (C16) | 6.09 | 3.75 | 3137 |
| Stearyl Alcohol (C18) | 6.33 | N/A (unstable) | 1132 |
| Cetostearyl Alcohol (C16/C18 blend) | 7.86 | 4.05 | 2397 |
Source: Adapted from a study on the impact of fatty alcohols on topical cream properties.[14] Note: The instability of the stearyl alcohol formulation highlights the importance of proper emulsifier selection and optimization.
Biological Activity: Role in Skin Barrier Function
Fatty alcohols like this compound are not merely inert excipients; they can influence the biological environment of the skin. The stratum corneum's permeability barrier is maintained by a complex lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids.[13] Fatty alcohols can be metabolized by skin enzymes (e.g., Fatty Alcohol:NAD Oxidoreductase) into fatty acids, which then serve as both structural components and signaling molecules.[7][15]
Fatty acids are known to activate nuclear hormone receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[1][16] The activation of these receptors in keratinocytes initiates a transcriptional cascade that upregulates genes involved in epidermal differentiation and lipid synthesis. This process is crucial for the formation and repair of the skin's permeability barrier. Therefore, the inclusion of this compound in a topical formulation can contribute to the maintenance of a healthy skin barrier.
Caption: Signaling Pathway of Fatty Alcohols in Skin.
Safety and Regulatory Considerations
This compound is generally considered safe for topical use and is listed as an active chemical under the EPA's TSCA.[10] It is not classified as a hazardous substance according to GHS criteria in most reports.[10] As with any cosmetic ingredient, it is recommended to perform a patch test for individuals with highly sensitive skin. Long-term use of any emulsifying agent has the potential to interact with the skin's natural lipid barrier, a factor that should be considered during formulation and for specific target populations.[17] For pharmaceutical applications, the concentration of fatty alcohols should be justified and controlled within the specifications of the final product.
References
- 1. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificspectator.com [scientificspectator.com]
- 4. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Abnormal fatty alcohol metabolism in cultured keratinocytes from patients with Sjögren-Larsson syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal fatty alcohol metabolism in cultured keratinocytes from patients with Sjögren-Larsson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abnormal fatty alcohol metabolism in cultured keratinocytes from patients with Sjögren-Larsson syndrome [ouci.dntb.gov.ua]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. specialchem.com [specialchem.com]
- 13. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. devtoolsdaily.com [devtoolsdaily.com]
Troubleshooting & Optimization
Technical Support Center: 1-Heptadecanol in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Heptadecanol. The information provided aims to address common challenges, with a particular focus on preventing precipitation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a long-chain saturated fatty alcohol with the chemical formula C₁₇H₃₆O.[1] At room temperature, it is a white crystalline powder with a melting point of approximately 53-56°C.[1] It is characterized by its very low solubility in water but shows good solubility in various organic solvents.[1][2]
Q2: In which research areas is this compound commonly used?
A2: this compound is utilized in various research fields. It has been investigated for its antibacterial properties.[3] More recently, it has gained attention in cancer research as a potential inhibitor of the proteins SMYD3 (SET and MYND domain-containing protein 3) and GFPT2 (Glutamine-Fructose-6-Phosphate Transaminase 2), particularly in the context of non-small cell lung cancer.
Q3: Why does this compound precipitate in my aqueous assay solutions?
A3: this compound is a highly hydrophobic molecule due to its long hydrocarbon chain. Its poor solubility in water and aqueous buffers is the primary reason for precipitation. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium (e.g., cell culture media), the abrupt change in solvent polarity can cause the compound to come out of solution and form a precipitate.
Q4: What is the general approach to prevent this compound precipitation?
A4: The key is to maintain this compound in a soluble state throughout the experiment. This typically involves preparing a high-concentration stock solution in a suitable organic solvent and then carefully diluting it into the final aqueous assay medium. For cellular assays, it is crucial to ensure the final concentration of the organic solvent is non-toxic to the cells.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of this compound stock solution in aqueous media.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is not miscible enough with the aqueous medium at the dilution factor used.
-
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO or ethanol. This allows for a smaller volume of the stock to be added to the aqueous medium, minimizing the disruption of the aqueous environment.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[4]
-
Warming and Sonication: Gently warm the aqueous medium to 37°C before and after adding the this compound stock solution.[5] Sonication can also help to disperse the compound and facilitate dissolution.
-
Use of Surfactants or Solubilizing Agents: Consider the use of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a solubilizing agent like cyclodextrin in your aqueous medium. These can form micelles or inclusion complexes with this compound, increasing its apparent solubility.
-
Solvent Choice: Ensure the organic solvent used for the stock solution is miscible with your aqueous medium. DMSO and ethanol are generally good choices for cell culture applications.[6][7][8][9]
-
Issue 2: Cloudiness or precipitate formation in the cell culture plate during incubation.
-
Possible Cause: Over time, even if initially dissolved, this compound may come out of solution due to temperature fluctuations, interactions with media components, or exceeding its long-term solubility limit in the complex biological medium.
-
Troubleshooting Steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid cytotoxicity and solvent-induced precipitation.[4]
-
Media Components: Be aware that components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with hydrophobic compounds. Reducing the serum concentration or using a serum-free medium (if appropriate for your cells) may help.
-
Regular Observation: Visually inspect the culture plates under a microscope at regular intervals to check for any signs of precipitation.
-
Solubility Testing: Before conducting a full experiment, perform a small-scale solubility test of this compound in your specific cell culture medium at the desired final concentrations to identify the precipitation threshold.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (19.50 mM) | Warming to 60°C and sonication may be required. Use of hygroscopic DMSO can impact solubility.[2] |
| Chloroform | 50 mg/mL | Soluble, clear, colorless solution.[10] |
| Ethanol | Good solubility | Specific quantitative data not readily available, but generally considered a good solvent for long-chain fatty alcohols.[1] |
| Methanol | Good solubility | Similar to ethanol, a suitable solvent for initial stock preparation.[1] |
| Water | Sparingly soluble | Very low solubility in aqueous solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for a Cell-Based Assay
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 256.47 g/mol ).
-
Aseptically weigh the this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of sterile, anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions by Serial Dilution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When diluting, add the this compound stock solution to the medium and immediately mix by gentle pipetting or vortexing to ensure rapid and uniform dispersion.
-
For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Ensure the final concentration of DMSO in the working solutions is below the toxic level for your specific cell line (typically ≤ 0.5%).[4] Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Use the freshly prepared working solutions immediately for your assay.
-
Protocol 2: General Cytotoxicity Assay for a Poorly Soluble Compound like this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (medium with DMSO)
-
Positive control (a known cytotoxic agent)
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a fluorescence-based assay)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
The next day, carefully remove the old medium from the wells.
-
Add 100 µL of the freshly prepared this compound working solutions (at various concentrations) to the respective wells.
-
Include wells for the vehicle control (medium with the highest concentration of DMSO used in the test wells) and a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assessing Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorescent reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.[11]
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
This compound has been identified as a potential inhibitor of SMYD3 and GFPT2, two proteins implicated in cancer progression. The diagrams below illustrate the putative signaling pathways affected by this compound.
Experimental Workflow for a Cytotoxicity Assay with a Poorly Soluble Compound
The following diagram outlines the key steps and decision points when performing a cytotoxicity assay with a compound like this compound, which is prone to precipitation.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GFPT2 promotes paclitaxel resistance in epithelial ovarian cancer cells via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. rsc.org [rsc.org]
- 6. emulatebio.com [emulatebio.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. csustan.edu [csustan.edu]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing GC-MS Parameters for 1-Heptadecanol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Heptadecanol analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing) for this compound?
A1: Peak tailing for polar compounds like this compound is a common issue in GC-MS analysis. It is often caused by active sites within the GC system, such as in the liner or at the head of the column, that can interact with the hydroxyl group of the alcohol.[1][2] To address this, consider the following:
-
Derivatization: Converting this compound to a less polar derivative, such as a trimethylsilyl (TMS) ether, can significantly improve peak shape by reducing interactions with active sites.[3][4][5]
-
Inlet Maintenance: Regularly replace the inlet liner and septum to ensure a clean and inert flow path.[1][2]
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities.
-
Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore performance.[1]
Q2: Should I derivatize this compound before GC-MS analysis?
A2: Yes, derivatization is highly recommended for analyzing long-chain alcohols like this compound.[5] The process, typically silylation to form a TMS ether, offers several advantages:
-
Increased Volatility: Derivatization makes the molecule more volatile, allowing it to travel through the GC column more easily at lower temperatures.[5]
-
Improved Thermal Stability: The resulting derivative is more stable at the high temperatures of the GC inlet and column.[5]
-
Enhanced Peak Shape: By masking the polar hydroxyl group, derivatization minimizes peak tailing and produces sharper, more symmetrical peaks.[3]
-
Increased Sensitivity: Sharper peaks lead to a better signal-to-noise ratio and improved detection limits.
Q3: What type of GC column is best for analyzing this compound?
A3: For the analysis of this compound, especially after derivatization, a non-polar or mid-polarity column is generally suitable. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[6][7][8] These columns offer good resolution and thermal stability for a wide range of compounds. The selection of column dimensions (length, internal diameter, and film thickness) will depend on the specific requirements of the analysis, such as desired resolution and analysis time.[9][10][11][12]
Q4: What are the expected mass spectral fragments for this compound?
A4: The electron ionization (EI) mass spectrum of underivatized this compound will typically show a very weak or absent molecular ion peak (m/z 256). The fragmentation pattern is characterized by a series of hydrocarbon fragments. The most abundant ions are often at m/z 43, 41, 55, and 57.[13] When analyzing the TMS derivative, the mass spectrum will be different and more characteristic, aiding in identification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet or column. | Perform inlet maintenance (replace liner, septum).[1][2] Consider derivatization to TMS ether.[3][4][5] Trim the front of the GC column.[1] |
| Improper column installation. | Ensure the column is installed at the correct depth in the injector and detector.[2] | |
| Column contamination. | Bake out the column according to the manufacturer's instructions. If contamination persists, the column may need to be replaced.[14] | |
| Low Sensitivity / No Peak | Leaks in the system. | Check for leaks using an electronic leak detector, paying close attention to the septum, column fittings, and gas lines. |
| Inefficient derivatization. | Optimize the derivatization reaction conditions (reagent volume, temperature, and time).[3] Ensure reagents are not expired or contaminated with moisture.[3] | |
| Incorrect MS parameters. | Ensure the mass spectrometer is in the correct acquisition mode (e.g., Scan or SIM) and that the mass range is appropriate for the target analyte. For higher sensitivity, use Selected Ion Monitoring (SIM) mode.[6] | |
| Baseline Noise or Drift | Contaminated carrier gas or gas lines. | Use high-purity carrier gas and install/replace gas purifiers. |
| Column bleed. | Condition the column properly. Ensure the oven temperature does not exceed the column's maximum operating temperature.[14] | |
| Septum bleed. | Use high-quality, low-bleed septa and replace them regularly. | |
| Irreproducible Retention Times | Fluctuations in oven temperature. | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Fluctuations in carrier gas flow rate. | Check the gas supply and regulators. Operate the GC in constant flow mode. | |
| Sample matrix effects. | Implement a robust sample cleanup procedure to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Trimethylsilyl (TMS) Ether
This protocol is adapted for the silylation of long-chain alcohols.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., hexane, dichloromethane)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of the this compound solution to a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[3]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound-TMS Ether
These are typical starting parameters and may require optimization for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[6] |
| Inlet Temperature | 280°C[8] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230°C[6] |
| Quadrupole Temperature | 150°C[4] |
| Transfer Line Temperature | 280°C[4] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[13] |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3-5 minutes |
Visualizations
References
- 1. GC Troubleshooting—Tailing Peaks [restek.com]
- 2. agilent.com [agilent.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. neutronco.com [neutronco.com]
- 10. trajanscimed.com [trajanscimed.com]
- 11. gcms.cz [gcms.cz]
- 12. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 13. This compound | C17H36O | CID 15076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - RU [thermofisher.com]
Technical Support Center: Purification of Synthetic 1-Heptadecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 1-Heptadecanol.
Frequently Asked Questions (FAQs)
Q1: My crude synthetic this compound is a waxy solid with a yellowish tint. What are the likely impurities?
A1: Synthetic this compound, a long-chain fatty alcohol, can contain several types of impurities depending on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as heptadecanoic acid or its esters.
-
Byproducts: These can include heptadecyl acetate (if acetic anhydride was used in the synthesis), diheptadecyl ether, and heptadecane.[1]
-
Catalyst Residues: Depending on the hydrogenation or reduction method used, traces of metal catalysts (e.g., copper chromite, nickel) may be present.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can also be present.
The yellowish tint often indicates the presence of colored impurities, which can sometimes be removed with activated charcoal during recrystallization.
Q2: I'm having trouble with the fractional distillation of my this compound. The product seems to be degrading. What's going wrong?
A2: this compound has a high boiling point (approximately 309 °C at atmospheric pressure).[2] Distillation at this temperature can lead to thermal decomposition. To avoid this, vacuum fractional distillation is the recommended method. By reducing the pressure, the boiling point of the alcohol is significantly lowered, preventing degradation. Ensure your vacuum system is efficient and can maintain a stable, low pressure.
Q3: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. For this compound (melting point: 53-56 °C), this can be a common issue.[1] Here are some troubleshooting steps:
-
Increase the Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled to a temperature below its melting point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Use a Different Solvent System: If the problem persists, you may need to select a different solvent or a solvent pair that provides a more suitable solubility profile.
Q4: My purified this compound shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic sign of impurities. A pure compound will have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification steps, such as another recrystallization or column chromatography, may be necessary.
Q5: What is the best way to remove non-polar impurities like heptadecane from my this compound sample?
A5: While distillation can be effective if the boiling points are sufficiently different, flash column chromatography is often a more efficient method for removing non-polar impurities from a more polar compound like this compound. By using a polar stationary phase (like silica gel) and a relatively non-polar mobile phase, the non-polar heptadecane will elute much faster than the more polar this compound, allowing for a clean separation.
Impurity Data for Purification Method Selection
The choice of purification method often depends on the physical properties of the desired compound and its potential impurities. The following table summarizes key data for this compound and its common synthetic impurities.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C at 760 mmHg) | General Solubility |
| This compound | C₁₇H₃₆O | 256.47 | 53 - 56 | ~309 | Soluble in organic solvents like methanol, ethanol, and chloroform; sparingly soluble in water.[1] |
| Heptadecane | C₁₇H₃₆ | 240.48 | 21 - 22 | ~302 | Soluble in non-polar organic solvents; insoluble in water.[3][4][5][6] |
| Heptadecyl Acetate | C₁₉H₃₈O₂ | 298.50 | ~30 | ~334-335 (est.) | Soluble in alcohol; insoluble in water.[1] |
| Diheptadecyl Ether | C₃₄H₇₀O | 494.92 | ~55 | >350 (est.) | Likely soluble in non-polar organic solvents. |
Note: The boiling point of Diheptadecyl Ether at atmospheric pressure is estimated to be significantly higher than this compound due to its much larger molecular weight.
Experimental Protocols
Vacuum Fractional Distillation
This method is suitable for separating liquids with different boiling points and is ideal for high-boiling compounds susceptible to thermal degradation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column (e.g., Vigreux or packed), a condenser, and receiving flasks. Ensure all glassware is free of cracks and can withstand a vacuum. Use a heating mantle with a magnetic stirrer.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently while stirring.
-
Fraction Collection: As the temperature rises, different components will begin to distill. Collect the fractions in separate receiving flasks based on the boiling point at the recorded pressure. The first fraction will likely contain lower-boiling impurities.
-
Product Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Methodology:
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for long-chain alcohols include acetone, ethanol, or methanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Flash Column Chromatography
This technique is used to separate compounds based on their polarity. It is particularly useful for removing impurities with different polarities from the target compound.
Methodology:
-
Column Packing: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Cover this with a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add this solution to the top of the silica gel column.
-
Elution: Add the mobile phase (eluent) to the top of the column. A common eluent system for separating fatty alcohols is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity if necessary.
-
Fraction Collection: Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the eluent through. Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Troubleshooting Guides
Caption: A general workflow for troubleshooting the purification of synthetic this compound.
Caption: Logical relationships between impurities, purification challenges, and their respective solutions.
References
troubleshooting 1-Heptadecanol degradation in storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Heptadecanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Visible Changes in Stored this compound (e.g., discoloration, clumping)
-
Question: My solid this compound, which was initially a white powder, has developed a yellowish tint and is clumping. What could be the cause?
-
Answer: This is often an indication of degradation, likely due to oxidation. Exposure to air (oxygen), light, and elevated temperatures can initiate the oxidation of this compound to form impurities such as heptadecanal and heptadecanoic acid, which can cause discoloration and changes in physical form. High humidity can also contribute to clumping.
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental results when using different batches or older stock of this compound. Could this be related to degradation?
-
Answer: Yes, inconsistent results are a common consequence of using degraded this compound. The presence of impurities, such as aldehydes or carboxylic acids, can alter the physicochemical properties of the compound and interfere with your experiments. It is crucial to assess the purity of your this compound stock if you suspect degradation.
Issue 3: Unexpected Peaks in Analytical Chromatography (e.g., GC-MS)
-
Question: I am analyzing my this compound sample by GC-MS and see unexpected peaks that are not present in the reference spectrum. What are these peaks?
-
Answer: These unexpected peaks are likely degradation products. The primary degradation product of this compound is heptadecanal, which can be further oxidized to heptadecanoic acid. You can presumptively identify these peaks by their mass spectra and retention times relative to this compound. For confirmation, it is recommended to run analytical standards of the suspected degradation products.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound?
-
Can I store this compound at room temperature?
-
While short-term storage at room temperature may be acceptable, long-term storage at ambient conditions can increase the risk of degradation, especially if the container is not properly sealed or is exposed to light and humidity.
-
-
What type of container should I use to store this compound?
-
Use a well-sealed container made of an inert material, such as amber glass, to protect from light and air.
-
Degradation and Stability
-
What is the primary degradation pathway for this compound?
-
The primary degradation pathway is oxidation. The primary alcohol group of this compound can be oxidized to an aldehyde (heptadecanal), and subsequently to a carboxylic acid (heptadecanoic acid).[3]
-
-
How can I detect degradation in my this compound sample?
-
Degradation can be detected by a change in physical appearance (e.g., color, texture), or more definitively through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.
-
-
Is this compound sensitive to light?
-
How stable is this compound in solution?
-
The stability of this compound in solution depends on the solvent and storage conditions. Solutions in organic solvents should be stored in tightly sealed vials, protected from light, and at a low temperature to minimize solvent evaporation and degradation.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₃₆O |
| Molecular Weight | 256.47 g/mol [6] |
| Melting Point | 51-55 °C[2][6] |
| Boiling Point | 308.5 °C[1] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in chloroform; sparingly soluble in water[3] |
Table 2: Potential Degradation Products of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (GC-MS) |
| Heptadecanal | C₁₇H₃₄O | 254.45 | Shorter retention time than this compound. |
| Heptadecanoic Acid | C₁₇H₃₄O₂ | 270.45 | Longer retention time than this compound; may require derivatization for optimal GC analysis. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol outlines a general method for the analysis of this compound and its potential degradation products.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.
-
For the quantification of heptadecanoic acid, derivatization to its methyl ester or trimethylsilyl (TMS) ether may be necessary to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
-
GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain fatty alcohols and their derivatives.
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: Increase to 250 °C at 10 °C/min.
-
Ramp 2: Increase to 300 °C at 5 °C/min, hold for 10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify this compound and its degradation products by comparing their retention times and mass spectra to those of analytical standards and/or spectral libraries (e.g., NIST).
-
Quantify the components by integrating the peak areas and using a calibration curve generated from standards of known concentrations.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 4. ijirset.com [ijirset.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Heptadecanol Extraction from Plant Tissues
This guide provides researchers, scientists, and drug development professionals with refined methods for extracting 1-Heptadecanol from plant tissues. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges and optimize extraction workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from plants? A1: this compound (also known as heptadecyl alcohol) is a long-chain primary fatty alcohol.[1][2] It is a naturally occurring compound in many plants and fungi, where it functions as a plant metabolite and a component of volatile oils.[2] Research interest in this compound stems from its potential biological activities, including antimicrobial and anti-inflammatory properties.[3]
Q2: Which solvent system is most effective for extracting this compound? A2: The choice of solvent is critical and depends on the specific plant matrix.[4] this compound is a fatty alcohol, so non-polar to moderately polar solvents are generally effective. Ethanol is commonly used due to its strong extraction capacity for a range of bioactive compounds, including fatty alcohols.[3] For lipids and fatty alcohols, solvent mixtures like chloroform/methanol can yield high extraction efficiency.[5] The optimal choice requires balancing extraction efficiency with the co-extraction of undesirable compounds.
Q3: What are the main differences between traditional and modern extraction techniques? A3: Traditional methods like Maceration and Soxhlet extraction are simple but often require long extraction times and large solvent volumes. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use energy to disrupt plant cell walls, significantly reducing extraction time and solvent consumption while often increasing yield.[6][7] Supercritical Fluid Extraction (SFE) using CO2 is another advanced method that offers high selectivity.
Q4: How can I remove interfering compounds like pigments and waxes from my extract? A4: Plant extracts are often contaminated with chlorophyll, carotenoids, waxes, and polysaccharides, which can interfere with analysis.[8] A common post-extraction cleanup method is Solid-Phase Extraction (SPE), which can effectively separate fatty alcohols from other lipid classes and impurities.[9] Saponification (refluxing with a base like NaOH in ethanol) can also be used to remove fats and chlorophyll before isolating the fatty alcohol fraction.[10]
Q5: What is the standard analytical method for quantifying this compound? A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for identifying and quantifying this compound and other volatile or semi-volatile compounds in a plant extract.[3][11] The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation pattern.[12]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Cell Wall Disruption | Plant tissues have rigid cell walls that must be broken to release intracellular contents.[8] Ensure the plant material is ground to a fine, homogenous powder. Flash-freezing the tissue in liquid nitrogen before grinding is highly effective.[8] |
| Incorrect Solvent Polarity | The solvent may be too polar or non-polar to effectively solubilize this compound. Experiment with solvents of varying polarities, such as hexane, ethanol, or a chloroform:methanol mixture.[5][13][14] |
| Insufficient Extraction Time or Temperature | The extraction may not have reached equilibrium. For maceration, increase the duration (e.g., 24 to 72 hours).[6] For methods like Soxhlet or UAE, optimize the time and temperature, but be cautious of thermal degradation of sensitive compounds. |
| Compound Degradation | High temperatures or the presence of active enzymes (RNases, lipases) can degrade the target compound.[8] Keep samples cold during processing and use extraction buffers that inactivate enzymes.[8] |
Problem 2: Extract is Highly Contaminated (e.g., dark green, waxy)
| Possible Cause | Recommended Solution |
| Co-extraction of Pigments and Waxes | Non-polar solvents (like hexane) and even ethanol can efficiently extract chlorophyll and plant waxes along with fatty alcohols. |
| Solution 1: Pre-extraction: Blanch fresh tissue to deactivate enzymes. Dry the plant material thoroughly to reduce moisture content and enhance extraction efficiency. | |
| Solution 2: Post-extraction Cleanup: Implement a cleanup step. Solid-Phase Extraction (SPE) is effective for isolating specific lipid classes.[9] Alternatively, perform a liquid-liquid partition or saponification to remove interfering lipids.[10] | |
| High Polysaccharide Content | Some plants contain high levels of polysaccharides that can co-extract and make the sample viscous, interfering with subsequent analysis.[8] |
| Solution: Add CTAB (cetyltrimethylammonium bromide) to the extraction buffer, which helps precipitate polysaccharides. An alcohol precipitation step (e.g., with chilled isopropanol or ethanol) can also be used.[15] |
Problem 3: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution |
| Inhomogeneous Sample | The distribution of this compound may not be uniform throughout the plant tissue. Ensure the initial dried plant material is ground and mixed thoroughly to create a homogenous powder before weighing out aliquots. |
| Inconsistent Extraction Parameters | Minor variations in temperature, time, solvent-to-solid ratio, or agitation speed can lead to different extraction efficiencies. Strictly control all parameters for each replicate. Use automated systems where possible. |
| Solvent Evaporation | During processing or storage, volatile solvents can evaporate, concentrating the extract and leading to inaccurate quantification. Always keep samples in tightly sealed containers and minimize exposure to air. |
Quantitative Data on Extraction Methods
The following tables summarize quantitative data from studies on lipid and fatty alcohol extraction. While not exclusively for this compound, this data provides a strong comparative basis for method selection.
Table 1: Comparison of Solvent System Efficiency on Total Lipid Yield
| Solvent System | Plant/Algal Source | Yield (mg/g dry weight) | Citation |
| Chloroform/Methanol/Water | Phaeodactylum tricornutum | 254.0 | [5] |
| Chloroform/Methanol | Phaeodactylum tricornutum | 201.1 | [5] |
| Dichloromethane/Methanol | Phaeodactylum tricornutum | 118.6 | [5] |
| Acetone | Phaeodactylum tricornutum | 83.7 | [5] |
| Ethanol | Cannabis sativa (Cherry Dwarf) | 6.9 | [16] |
| Ethyl Acetate | Cannabis sativa (Cherry Dwarf) | 5.9 | [16] |
| Hexane | Cannabis sativa (Cherry Dwarf) | 3.0 | [16] |
Table 2: Comparison of Extraction Method Efficiency
| Method | Solvent | Time | Yield | Citation |
| Maceration | Ethanol | 72 hours | 45.1 mg (from 2g sample) | [6] |
| Soxhlet | Ethanol | 8 hours | 112.1 mg (from 2g sample) | [6] |
| Ultrasound (UAE) | Ethanol | 60 min | 125.4 mg (from 2g sample) | [6] |
| Microwave (MAE) | Ethanol | 10 min | 121.5 mg (from 2g sample) | [6] |
Note: Yields in Table 2 are for total bioactive compounds from Urtica dioica and demonstrate the relative efficiency of different methods.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant tissue (e.g., leaves, stems) at 40-50°C until constant weight. Grind the dried tissue into a fine powder (e.g., using a mortar and pestle with liquid nitrogen or a grinder).
-
Extraction: Weigh 2 grams of the powdered plant material into a 100 mL flask. Add 50 mL of ethanol.[6]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 60 minutes at a controlled temperature (e.g., 40°C) to prevent thermal degradation.[6]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 40°C.
-
Storage: Store the resulting crude extract at -20°C in a sealed vial for further cleanup and analysis.[17]
Protocol 2: Post-Extraction Cleanup with Solid-Phase Extraction (SPE)
-
Column Conditioning: Use a silica-based SPE cartridge. Condition the cartridge by passing 5 mL of hexane through it. Do not let the column run dry.
-
Sample Loading: Dissolve a known amount of the crude extract from Protocol 1 in a minimal volume of hexane (e.g., 1 mL). Load the dissolved sample onto the conditioned SPE cartridge.
-
Elution of Fractions:
-
Fraction 1 (Hydrocarbons): Elute with 10 mL of hexane to wash out non-polar compounds like hydrocarbons. Discard this fraction.
-
Fraction 2 (Fatty Alcohols): Elute the target this compound fraction with 10 mL of a more polar solvent mixture, such as hexane:diethyl ether (e.g., 90:10 v/v). Collect this fraction.
-
-
Concentration: Evaporate the solvent from the collected fatty alcohol fraction under a gentle stream of nitrogen.
-
Analysis: Reconstitute the purified sample in a suitable solvent (e.g., hexane or ethanol) for GC-MS analysis.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Use a GC-MS system, such as a Thermo Trace 1300 GC with a TSQ8000 MS.[11]
-
Column: Employ a capillary column suitable for separating fatty alcohols, such as a TG-5MS (30m x 0.25mm, 0.25µm).[11]
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]
-
Injector Temperature: 250°C.[11]
-
Injection Volume: 1-2 µL with a split ratio (e.g., 10:1).[18]
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5-10 minutes. (This is a typical program and should be optimized).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[18]
-
Mass Scan Range: m/z 40-500.
-
-
Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard and by matching the spectrum with a library database (e.g., NIST).
-
Quantification: Prepare a calibration curve using a certified standard of this compound at several concentrations. Quantify the amount in the sample by comparing its peak area to the calibration curve.
Visualized Workflows and Logic
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic diagram for addressing low extraction yield.
Caption: Decision pathway for selecting an appropriate extraction method.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C17H36O | CID 15076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Optimizing Extraction Solvents for Plant Chemical Analysis Using 1H NMR and Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plant RNA Extraction: Challenges, Methods, and Tips to Improve [lexogen.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. plantarchives.org [plantarchives.org]
- 12. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Efficiency of Deep Eutectic and Organic Solvents in the Extraction of Phytochemicals from Cannabis sativa L. [mdpi.com]
- 17. glpbio.com [glpbio.com]
- 18. plantarchives.org [plantarchives.org]
Technical Support Center: Quantification of 1-Heptadecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 1-Heptadecanol, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[2] In liquid chromatography-mass spectrometry (LC-MS), matrix components can interfere with the formation of gas-phase ions in the ion source.[3] In gas chromatography-mass spectrometry (GC-MS), matrix components can interact with the analyte in the injector port or on the column, leading to signal enhancement or suppression.
Q2: Which analytical technique is better for this compound quantification, GC-MS or LC-MS/MS?
A: Both GC-MS and LC-MS/MS can be used for the quantification of this compound, and the choice depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS often requires derivatization to increase the volatility of this compound. Silylation is a common derivatization technique for fatty alcohols.[4][5] GC-MS can be very sensitive and provide excellent chromatographic resolution.
-
LC-MS/MS can often analyze this compound directly, although derivatization can sometimes be used to improve ionization efficiency. LC-MS/MS is highly selective and sensitive, particularly when using multiple reaction monitoring (MRM).[6]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?
A: A stable isotope-labeled internal standard, such as this compound-d3, is the gold standard for quantitative analysis by mass spectrometry.[7] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects.[7] This allows for accurate correction of signal suppression or enhancement, leading to more precise and accurate quantification.[7]
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor peak shape (tailing) for this compound derivative.
-
Possible Cause A: Active sites in the GC system. Polar analytes like derivatized alcohols can interact with active sites (silanol groups) in the inlet liner, column, or detector, causing peak tailing.[8][9]
-
Troubleshooting Steps:
-
Inlet Maintenance: Replace the inlet liner with a new, deactivated liner.[10] Check for and remove any septum debris.
-
Column Maintenance: Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues.[9]
-
Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a deactivated surface.
-
-
-
Possible Cause B: Incomplete derivatization. If the derivatization reaction is incomplete, the presence of underivatized this compound can lead to peak tailing due to its polarity.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the reagent volume, temperature, and time. For silylation with BSTFA, heating at 60-100°C for 1 hour is a common starting point.[4][11]
-
Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure all solvents and the sample extract are anhydrous.[12]
-
-
-
Possible Cause C: Flow path disruption. Leaks or dead volume in the GC flow path can cause band broadening and peak tailing for all compounds.[8]
-
Troubleshooting Steps:
-
Leak Check: Perform a leak check of the GC system.
-
Column Installation: Ensure the column is installed correctly in the inlet and detector with the proper ferrule and tightness.[10]
-
-
Logical Relationship for Troubleshooting GC-MS Peak Tailing
Caption: Troubleshooting workflow for GC-MS peak tailing.
LC-MS/MS Analysis
Issue 2: Inconsistent this compound signal intensity between samples (Ion Suppression/Enhancement).
-
Possible Cause A: Co-eluting matrix components. Endogenous compounds from the sample matrix (e.g., phospholipids, salts) can co-elute with this compound and suppress or enhance its ionization in the ESI source.[13][14]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same ion suppression or enhancement, allowing for accurate correction.[7]
-
-
-
Possible Cause B: Mobile phase additives. Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause significant ion suppression in positive ion mode.[14]
-
Troubleshooting Steps:
-
Replace TFA: If possible, replace TFA with a more ESI-friendly additive like formic acid.
-
Reduce Additive Concentration: If TFA is necessary for chromatography, use the lowest possible concentration.
-
-
Workflow for Mitigating Matrix Effects in LC-MS/MS
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. 2.3. Analysis Using Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 5. google.com [google.com]
- 6. forensicrti.org [forensicrti.org]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. restek.com [restek.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. youtube.com [youtube.com]
- 11. iris.unina.it [iris.unina.it]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
enhancing the yield of 1-Heptadecanol synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 1-Heptadecanol synthesis reactions. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to aid in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most direct precursor for the synthesis of this compound is heptadecanoic acid (margaric acid). Other potential starting materials could include derivatives of heptadecanoic acid, such as its methyl or ethyl esters.
Q2: Which are the most effective methods for reducing heptadecanoic acid to this compound?
A2: The primary methods for converting a fatty acid like heptadecanoic acid to its corresponding alcohol, this compound, involve reduction reactions. Catalytic hydrogenation is a widely used industrial method. For laboratory scale, chemical reducing agents are also common.
Q3: What are the key reaction parameters to control for a high yield of this compound?
A3: To achieve a high yield, it is crucial to optimize several parameters, including:
-
Choice of Catalyst or Reducing Agent: The efficiency of the reduction is highly dependent on the catalyst or reducing agent used.
-
Temperature and Pressure: For catalytic hydrogenation, these parameters significantly influence reaction rate and selectivity.
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side products.
-
Purity of Starting Materials: Impurities in the heptadecanoic acid can poison the catalyst or lead to unwanted side reactions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through several methods. Crystallization from a suitable solvent, such as acetone, is a common and effective technique.[1] For removal of unreacted fatty acid, an aqueous basic wash can be employed during workup.[2] If other alcohols with different boiling points are present, distillation under reduced pressure may be an option.[3] Column chromatography is also a viable, albeit more labor-intensive, method for achieving high purity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst or degraded reducing agent.2. Insufficient temperature or pressure (for hydrogenation).3. Poor quality of starting material (impurities poisoning the catalyst).4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or reducing agent. For hydrogenation, ensure proper catalyst activation.2. Gradually increase the temperature and/or pressure within the safe limits of the equipment and reaction.3. Purify the heptadecanoic acid before the reaction.4. Monitor the reaction progress using techniques like TLC or GC and extend the reaction time if necessary. |
| Low Yield of this compound with Byproduct Formation | 1. Over-reduction: The alcohol is further reduced to the corresponding alkane (heptadecane).2. Ester formation: If an alcohol is used as a solvent at high temperatures, it can esterify with the starting fatty acid.3. Saponification: Rapid addition of an aqueous base during workup can lead to the formation of fatty acid salts ("soaps").[4] | 1. Use a more selective catalyst or milder reaction conditions (lower temperature/pressure). Monitor the reaction closely to stop it once the starting material is consumed.2. Choose an inert solvent or a solvent that does not react with the starting material under the reaction conditions.3. During workup, add any basic solution slowly and with good stirring, preferably at a lower temperature. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Inefficient purification. | 1. Increase reaction time, temperature, or catalyst loading.2. During workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted heptadecanoic acid. Recrystallize the product. |
| Formation of an Emulsion During Aqueous Workup | The presence of both a fatty acid and a fatty alcohol can act as surfactants, leading to the formation of a stable emulsion. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Gentle centrifugation, if possible, can also be effective. |
| Product appears as a waxy solid that is difficult to handle | This is the expected physical state of this compound at room temperature, as its melting point is around 54°C.[5] | Gentle warming can be used to liquefy the product for easier handling and transfer. |
Comparative Data of Catalytic Systems
While specific data for this compound synthesis is limited, the following table summarizes the performance of various catalytic systems for the hydrogenation of similar long-chain fatty acids to their corresponding alcohols. This data can serve as a starting point for catalyst selection and optimization.
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (MPa) | Yield of Alcohol (%) | Reference |
| Pd-Sn(1.5)/C | Stearic Acid | 240 | 3.0 | 73.2 (1-Octadecanol) | [6] |
| Ir/Nb₂O₅ | Dodecanoic Acid | 170 | 4.0 | 89.1 (Dodecanol) | [7] |
| Ru/ZrO₂-WO₃ | Ethyl Stearate | 175 | 4.0 | >95 (1-Octadecanol) | |
| Ir/MoO₃ | Dodecanoic Acid | 200 | 8.0 | Low (Mainly Dodecane) | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Heptadecanoic Acid (Analogous to Stearic Acid Hydrogenation)
This protocol is adapted from the synthesis of 1-octadecanol from stearic acid and can be used as a starting point for the synthesis of this compound.[6]
Materials:
-
Heptadecanoic acid
-
Pd-Sn/C catalyst (e.g., 5 wt% Pd, Pd/Sn molar ratio of 1.5)
-
Solvent (e.g., 2-propanol/water mixture or 1,4-dioxane)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: If not commercially available, the Pd-Sn/C catalyst can be prepared via hydrothermal methods as described in the literature.[6]
-
Reaction Setup: In a glass liner, add heptadecanoic acid, the Pd-Sn/C catalyst (e.g., a substrate to catalyst weight ratio of ~5:1), and the chosen solvent.
-
Hydrogenation: Place the glass liner inside the high-pressure autoclave. Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 3.0 MPa) at room temperature.
-
Begin stirring and heat the reactor to the target temperature (e.g., 240 °C).
-
Maintain the temperature and pressure for the desired reaction time (e.g., 7-13 hours). The reaction progress can be monitored by taking small samples (if the reactor setup allows) and analyzing them by GC or TLC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Recover the reaction mixture and separate the catalyst by filtration or centrifugation. The catalyst can potentially be reused after washing.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like acetone or ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of heptadecanoic acid.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. 9-Heptadecanol synthesis - chemicalbook [chemicalbook.com]
- 2. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. journal.bcrec.id [journal.bcrec.id]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Heptadecanol and Its Ester Derivatives
For Immediate Release: November 5, 2025
A comprehensive review of existing scientific literature reveals distinct biological activity profiles for 1-heptadecanol and its ester derivatives. While this compound has demonstrated quantifiable antimicrobial properties, a significant gap in the research exists regarding the specific biological activities of its simple esters, such as methyl heptadecanoate and ethyl heptadecanoate. This guide synthesizes the available data to provide a comparative overview for researchers, scientists, and drug development professionals.
Introduction
This compound, a saturated fatty alcohol, has garnered interest for its bioactive potential. Its esters, formed by the reaction of the alcohol with a carboxylic acid, are structurally related compounds with altered physicochemical properties that may influence their biological effects. This guide aims to objectively compare the performance of this compound with its esters, supported by available experimental data. However, it is crucial to note that direct comparative studies are scarce, necessitating a compilation of data from various sources.
Antimicrobial Activity
Table 1: Antibacterial Activity of this compound
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | ≥ 512 | [Kubo et al., 1995] |
| This compound | Salmonella gallinarum | 15.08 | [MedchemExpress] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Figure 1: Workflow for MIC Determination
Antioxidant Activity
While some sources qualitatively mention that this compound possesses antioxidant properties, there is a lack of quantitative data, such as IC50 values, from standardized antioxidant assays (e.g., DPPH or ABTS). Similarly, the antioxidant potential of simple heptadecanoyl esters has not been specifically quantified in the reviewed literature. Fatty acid esters, in general, are known to exhibit antioxidant activities, but this cannot be directly extrapolated to specific quantitative values for heptadecanoates without experimental evidence.
Cytotoxic Activity
Information regarding the cytotoxic activity of this compound against cancer cell lines is limited, with no specific IC50 values reported in the primary literature reviewed.
For heptadecanoyl esters, one study investigated the cytotoxic effects of a complex ester, pentacyclic triterpene-3-heptadecanoate, against the HeLa cell line. However, the significantly different chemical structure of this compound compared to a simple ester of this compound makes a direct comparison of its cytotoxic potential inappropriate and potentially misleading.
Discussion and Future Directions
The current analysis highlights a significant disparity in the available biological activity data between this compound and its simple esters. While this compound has been shown to have antibacterial effects, the bioactivity of its common ester derivatives remains largely unexplored.
This data gap presents a clear opportunity for future research. To enable a comprehensive and objective comparison, the following studies are recommended:
-
Direct Comparative Studies: Investigations that directly compare the antimicrobial, antioxidant, and cytotoxic activities of this compound with its simple esters (e.g., methyl heptadecanoate, ethyl heptadecanoate, heptadecanoyl acetate) using standardized assays.
-
Quantitative Analysis: Determination of quantitative metrics such as MIC and IC50 values for these compounds against a panel of relevant microbial strains and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Exploration of how the esterification of this compound and the nature of the ester group influence its biological activity.
Such research would provide invaluable data for drug development professionals and scientists working in the fields of antimicrobial and anticancer agent discovery.
Figure 2: Data Availability Comparison
Conclusion
A Researcher's Guide to Internal Standards in Lipid Analysis: 1-Heptadecanol vs. Alternatives
In the precise world of lipidomics, accurate quantification is paramount for generating reliable and reproducible data. The use of an internal standard (IS) is a cornerstone of this process, correcting for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument.[1]
This guide provides an objective comparison of 1-Heptadecanol as an internal standard against other common lipid standards, supported by experimental principles and data. It is intended for researchers, scientists, and drug development professionals seeking to optimize their quantitative lipid analysis workflows.
The Role and Characteristics of an Ideal Internal Standard
An internal standard is a compound of known concentration added to a sample at the beginning of the analytical process.[2] Its primary function is to compensate for the potential loss of the analyte during sample processing and for variations in instrument response.[3] For mass spectrometry-based lipidomics, the ideal IS should be:
-
Chemically and Physically Similar: It should behave like the analyte during extraction and chromatography.[1]
-
Absent from the Sample: The IS should not be naturally present in the biological matrix to avoid confounding the results.[2]
-
Stable: It must not degrade during the experimental procedure.
-
Clearly Distinguishable: It must provide a signal (e.g., a different mass-to-charge ratio or retention time) that does not overlap with the analytes of interest.
Performance of this compound as an Internal Standard
This compound is a 17-carbon fatty alcohol. Its utility as an internal standard stems primarily from its odd-numbered carbon chain. Fatty acids and their derivatives with odd-numbered chains are generally found in very low concentrations in human and most animal tissues, making compounds like this compound suitable candidates for internal standards. However, it's important to note that odd-chain fatty acids can be taken up through diet, which could potentially confound quantitation if not carefully considered.[4]
Advantages:
-
Low Endogenous Abundance: As an odd-chain lipid, it is typically absent or present at very low levels in biological samples.[2]
-
Commercial Availability: It is readily available and relatively inexpensive.
-
Good for GC-MS: It is suitable for gas chromatography-mass spectrometry (GC-MS) applications, particularly for the analysis of total fatty acid profiles after hydrolysis and derivatization.
Limitations:
-
Structural Dissimilarity: As a fatty alcohol, its chemical properties (e.g., polarity, reactivity) differ from many lipid classes, such as phospholipids, triglycerides, or even its corresponding fatty acid (heptadecanoic acid). This can lead to differences in extraction efficiency and derivatization yield.
-
Not a Universal Standard: Its performance is less reliable for liquid chromatography-mass spectrometry (LC-MS) based shotgun lipidomics, where a variety of lipid classes with different ionization efficiencies are measured simultaneously.[2] In such cases, a single IS cannot accurately correct for the diverse behaviors of multiple lipid classes.
Comparison with Alternative Internal Standards
The selection of an internal standard is critical and depends heavily on the analytical method and the specific lipids being quantified. While this compound can be effective in specific contexts, other standards often provide superior performance, particularly for complex lipidomic analyses.
1. Stable Isotope-Labeled (SIL) Standards: SIL standards, such as deuterated or ¹³C-labeled versions of the analytes, are considered the gold standard for quantitative mass spectrometry.[3][5] They have nearly identical chemical and physical properties to their endogenous counterparts, meaning they co-elute chromatographically and exhibit the same extraction recovery and ionization efficiency.[3] This minimizes measurement bias and improves precision.[1] Any loss of the analyte during sample preparation is precisely mirrored by the loss of the SIL internal standard, ensuring the ratio between them remains constant.[3]
2. Other Odd-Chain Lipids:
-
Heptadecanoic Acid (C17:0): This fatty acid is more commonly used than this compound for total fatty acid analysis because its chemical structure is more representative of the target analytes.
-
Triheptadecanoin (C17:0 TAG): This triglyceride is often used as an IS for the quantification of triacylglycerols, as its structure and properties more closely match the target lipid class.
-
Class-Specific Odd-Chain Lipids: For comprehensive lipidomics, a cocktail of odd-chain lipids representing different classes (e.g., C17:0 PC, C17:0 PE, C17:0 SM) is often employed to provide more accurate, class-specific quantification.[6]
Performance Comparison Summary
The following table summarizes the key performance characteristics of this compound compared to other common internal standards.
| Feature | This compound | Heptadecanoic Acid (C17:0) | Stable Isotope-Labeled (SIL) Analogs | Class-Specific Lipid Cocktail |
| Primary Application | Total Fatty Acid Analysis (GC-MS) | Total Fatty Acid Analysis (GC-MS) | Targeted quantification of specific lipids (LC-MS, GC-MS) | Untargeted/Targeted Lipidomics (LC-MS) |
| Structural Similarity | Moderate (Fatty Alcohol) | High (Fatty Acid) | Identical (Isotopically Labeled) | High (Matches each lipid class) |
| Correction for Extraction Loss | Good | Very Good | Excellent | Very Good (for respective classes) |
| Correction for Ionization Effects | Moderate | Good | Excellent | Very Good (for respective classes) |
| Accuracy & Precision | Good | Very Good | Excellent[1][5] | Very Good |
| Potential for Bias | Moderate (due to structural differences) | Low | Very Low | Low |
| Endogenous Presence | Very Low (but possible dietary intake)[4] | Very Low (but possible dietary intake)[4] | None (distinguished by mass) | Very Low (odd-chain lipids) |
Experimental Protocols
Protocol: Total Fatty Acid Analysis in Plasma using GC-MS with an Internal Standard
This protocol describes a general procedure for quantifying total fatty acids in a plasma sample. An odd-chain lipid like Heptadecanoic Acid is often preferred, but this compound could be substituted, particularly if free fatty alcohols are also of interest.
-
Sample Preparation:
-
Pipette 50 µL of plasma into a glass tube with a PTFE-lined cap.
-
Add a known amount (e.g., 10 µL of a 100 pmol/µL solution) of the internal standard (e.g., Heptadecanoic Acid in methanol).[6]
-
-
Hydrolysis (Saponification):
-
Add 500 µL of methanolic HCl.[4]
-
Vortex the mixture thoroughly.
-
Incubate at 80°C for 60 minutes to hydrolyze esterified fatty acids from complex lipids.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add 1.5 mL of isooctane to the tube.[4]
-
Add 500 µL of water to create a biphasic solution.
-
Vortex vigorously for 30 seconds to extract the free fatty acids into the upper organic phase.[4]
-
Centrifuge at 3000 rpm for 3 minutes to separate the phases.[4]
-
Carefully transfer the upper isooctane layer containing the fatty acids to a new clean glass tube.
-
-
Derivatization:
-
Evaporate the isooctane to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile.[4]
-
Cap the tube and incubate at room temperature for 20 minutes to form PFB ester derivatives of the fatty acids.[4]
-
Dry the sample again under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the dried residue in 50 µL of isooctane.[4]
-
Inject 1 µL of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-225).[7]
-
Analyze using negative chemical ionization (NCI) for high sensitivity of the PFB esters.[5]
-
Quantify each fatty acid by comparing the peak area of its PFB derivative to the peak area of the internal standard's PFB derivative.
-
Visualizing the Workflow and Rationale
The choice of an internal standard fundamentally impacts the reliability of the quantitative data. The following diagrams illustrate the general analytical workflow and the conceptual difference between using a structurally dissimilar standard versus a stable isotope-labeled standard.
Conclusion
The choice of an internal standard is a critical decision in the design of quantitative lipidomics experiments. While this compound can be a cost-effective and suitable internal standard for specific applications like total fatty acid profiling by GC-MS, its performance has limitations due to its structural dissimilarity to many endogenous lipids.
For the highest accuracy and precision, especially in complex LC-MS-based lipidomics, stable isotope-labeled internal standards are the unequivocal best choice.[1][3] When SIL standards are not feasible, using a non-endogenous standard from the same lipid class (e.g., odd-chain fatty acids for fatty acid analysis, or odd-chain phospholipids for phospholipid analysis) is the next best approach. Ultimately, the selection must be tailored to the specific lipid class of interest, the analytical platform, and the overall goals of the study, with careful validation to ensure the data is both accurate and reliable.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomol.com [biomol.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. lipidmaps.org [lipidmaps.org]
A Comparative Guide to 1-Heptadecanol and Its Structural Analogues: Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and biological properties of 1-heptadecanol and its close structural analogues, 1-hexadecanol and 1-octadecanol. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these long-chain fatty alcohols for various applications.
Physicochemical Properties: A Comparative Analysis
Saturated fatty alcohols, such as this compound and its analogues, are characterized by a long, unbranched hydrocarbon chain terminating in a hydroxyl group. This structure imparts specific physicochemical properties that vary predictably with chain length. As the number of carbon atoms increases, the melting point, boiling point, and hydrophobicity (logP) also increase, while water solubility decreases.
| Property | 1-Hexadecanol (C16) | This compound (C17) | 1-Octadecanol (C18) |
| Molecular Formula | C₁₆H₃₄O | C₁₇H₃₆O | C₁₈H₃₈O |
| Molecular Weight ( g/mol ) | 242.44 | 256.47 | 270.49 |
| Melting Point (°C) | 48-50 | 51-55 | 56-59 |
| Boiling Point (°C) | 344 | 308-309 | 210 (at 15 mmHg) |
| Water Solubility | Insoluble | Nearly insoluble | Insoluble |
| logP | 7.3 | 7.8 | 8.22 |
| Appearance | White solid | White powder/crystals | White flakes/granules |
Biological Activities: Antimicrobial and Anti-inflammatory Potential
Long-chain fatty alcohols have garnered interest for their biological activities, particularly their antimicrobial and anti-inflammatory properties. The length of the carbon chain plays a crucial role in determining the efficacy and spectrum of these activities.
Antimicrobial Properties
While comprehensive comparative data is limited, available studies indicate that the antimicrobial activity of long-chain fatty alcohols is dependent on the specific microorganism. For instance, this compound has demonstrated antibacterial activity against Salmonella gallinarum with a reported Minimum Inhibitory Concentration (MIC) of 15.08 μg/mL[1].
A broader study on the antibacterial activity of saturated fatty alcohols against Staphylococcus aureus revealed that the optimal chain length for growth inhibition is between C10 and C12. Alcohols with chain lengths of C16 and C18 showed weaker activity. This suggests that while this compound and its immediate analogues possess antimicrobial properties, their effectiveness can vary significantly with the target pathogen. The proposed mechanism of action for shorter-chain fatty alcohols involves disruption of the bacterial cell membrane, leading to increased permeability and cell lysis. For longer-chain alcohols, the exact mechanism is less clear but is thought to involve interactions with membrane proteins and interference with cellular processes.
Anti-inflammatory Properties
Long-chain fatty alcohols have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. A mixture of very long-chain fatty alcohols (C24-C34) has been observed to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, the same study reported a reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and inhibition of phospholipase A2 (PLA2) activity, a critical enzyme in the production of inflammatory eicosanoids.
While this data points to a general anti-inflammatory potential for long-chain fatty alcohols, specific comparative studies on 1-hexadecanol, this compound, and 1-octadecanol are needed to delineate their individual potencies and mechanisms of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (1-hexadecanol, this compound, 1-octadecanol)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The absorbance can also be read using a spectrophotometer.
Signaling Pathway
While a specific signaling pathway directly targeted by this compound has not been fully elucidated, the general mechanism for the anti-inflammatory action of long-chain fatty alcohols is believed to involve the modulation of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Figure 1. Proposed inhibitory effect of long-chain fatty alcohols on the NF-κB signaling pathway.
Conclusion
This compound and its structural analogues, 1-hexadecanol and 1-octadecanol, exhibit distinct physicochemical properties that are directly related to their carbon chain length. These properties, in turn, influence their biological activities. While there is evidence for their antimicrobial and anti-inflammatory potential, further research is required to conduct direct comparative studies to fully understand their structure-activity relationships and to elucidate their precise mechanisms of action. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development to further explore the potential of these long-chain fatty alcohols.
References
A Comparative Analysis of 1-Heptadecanol in Healthy vs. Diseased Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 1-Heptadecanol levels and its potential role in healthy versus diseased tissues, with a focus on cancer. This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of lipid metabolism in disease.
While direct quantitative comparisons of this compound in healthy versus diseased human tissues are not yet widely available in peer-reviewed literature, this guide synthesizes existing knowledge on long-chain fatty alcohols and presents a framework for future research. Evidence suggests that the metabolism of fatty alcohols may be altered in cancerous tissues, indicating a potential role for these molecules as biomarkers or therapeutic targets.
Quantitative Data Comparison
To date, specific quantitative data on this compound concentrations in various healthy and diseased human tissues is limited. However, studies on similar long-chain fatty alcohols in cancer cell lines suggest a trend of accumulation in malignant cells compared to their healthy counterparts. For instance, research on the MCF-7 breast cancer cell line has shown an accumulation of C16:0, C18:0, and C18:1 fatty alcohols.[1]
Based on these observations, a hypothetical comparison of this compound levels is presented below to guide future quantitative studies. The values are for illustrative purposes and are not derived from direct experimental measurement in human tissues.
| Tissue Type | Condition | Hypothetical this compound Concentration (ng/mg of tissue) |
| Breast | Healthy | 5 - 15 |
| Breast | Ductal Carcinoma In Situ (DCIS) | 15 - 30 |
| Breast | Invasive Ductal Carcinoma (IDC) | 30 - 75 |
| Lung | Healthy | 2 - 10 |
| Lung | Non-Small Cell Lung Carcinoma (NSCLC) | 20 - 60 |
| Liver | Healthy | 10 - 25 |
| Liver | Hepatocellular Carcinoma (HCC) | 25 - 80 |
Experimental Protocols
To facilitate further research in this area, a detailed experimental protocol for the quantification of this compound in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS) is provided.
Protocol: Quantification of this compound in Human Tissue by GC-MS
1. Sample Preparation:
-
Tissue Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol/water (1:1, v/v) using a tissue homogenizer.
-
Lipid Extraction: Add 2 mL of a chloroform/methanol (2:1, v/v) mixture to the homogenate. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes at 4°C. Collect the lower organic phase. Repeat the extraction of the aqueous phase with an additional 2 mL of chloroform.
-
Drying and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in 100 µL of hexane.
2. Derivatization:
-
To the reconstituted lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) ether derivative of this compound.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the characteristic ions of this compound-TMS ether. A full scan mode (m/z 50-550) can be used for initial identification.
-
4. Quantification:
-
Prepare a calibration curve using a series of known concentrations of a this compound analytical standard that has undergone the same derivatization process.
-
An internal standard (e.g., a deuterated analog of a long-chain fatty alcohol) should be added at the beginning of the sample preparation for accurate quantification.
-
The concentration of this compound in the tissue sample is determined by comparing the peak area of the analyte to the calibration curve, normalized to the internal standard and the initial tissue weight.
Signaling Pathways and Logical Relationships
The metabolism of long-chain fatty alcohols is an important aspect of cellular lipid homeostasis. Aberrations in these pathways may contribute to the altered lipid profiles observed in diseased tissues.
Fatty Alcohol Metabolism Workflow
Caption: Simplified metabolic pathway of fatty alcohol synthesis and utilization.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the quantification of this compound in tissues.
Potential Role in Disease and Future Directions
Recent in-silico and in-vitro studies have highlighted the potential of heptadecanol as a multi-target inhibitor in non-small cell lung cancer (NSCLC). This research suggests that heptadecanol may selectively induce apoptosis in cancer cells without significant toxicity to non-cancerous cells.[2] These findings, although preliminary, point towards a promising avenue for the development of novel cancer therapies targeting fatty alcohol metabolism.
Further research is crucial to quantitatively establish the levels of this compound in a wide range of healthy and diseased tissues. Such studies will be instrumental in validating its potential as a biomarker for early disease detection, prognosis, and as a target for therapeutic intervention. The methodologies and conceptual frameworks presented in this guide are intended to support and stimulate these future research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
